

# commercial suppliers of Dibenzo[a,c]anthracene-13C6 analytical standard

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## Compound of Interest

Compound Name: Dibenzo[a,c]anthracene-13C6

Cat. No.: B15583946

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## A Technical Guide to Dibenzo[a,c]anthracene-13C6 for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the analytical standard **Dibenzo[a,c]anthracene-13C6**, including its commercial availability, key specifications, and detailed protocols for its application in the quantitative analysis of polycyclic aromatic hydrocarbons (PAHs). Dibenzo[a,c]anthracene is a polycyclic aromatic hydrocarbon known for its carcinogenic properties and is a frequent target of environmental monitoring and toxicological research. The carbon-13 (<sup>13</sup>C) labeled isotopologue serves as an ideal internal standard for isotope dilution mass spectrometry techniques, ensuring high accuracy and precision in quantification by correcting for sample matrix effects and variations in extraction and analysis.

## Commercial Suppliers and Product Specifications

The procurement of high-purity analytical standards is critical for reliable and reproducible experimental results. **Dibenzo[a,c]anthracene-13C6** is available from a select number of specialized chemical suppliers. The following table summarizes the product specifications from key commercial vendors.

Supplier	Product Name	Catalog Number	Molecular Formula	Molecular Weight	Purity/Isotopic Enrichment	Format
Clearsynth	Dibenzo[a,c]anthracene-13C6	CS-T-98209	C <sub>16</sub> <sup>13</sup> C <sub>6</sub> H <sub>14</sub>	284.3	Not specified	Neat Solid
LGC Standards (distributor for Cambridge Isotope Laboratories, Inc.)	Dibenz(ah)anthracene (13C6,99%) in Nonane	CIL-CLM-3598-1.2	<sup>13</sup> C <sub>6</sub> C <sub>16</sub> H <sub>14</sub>	284.30	99 atom % <sup>13</sup> C	100 µg/mL in Nonane

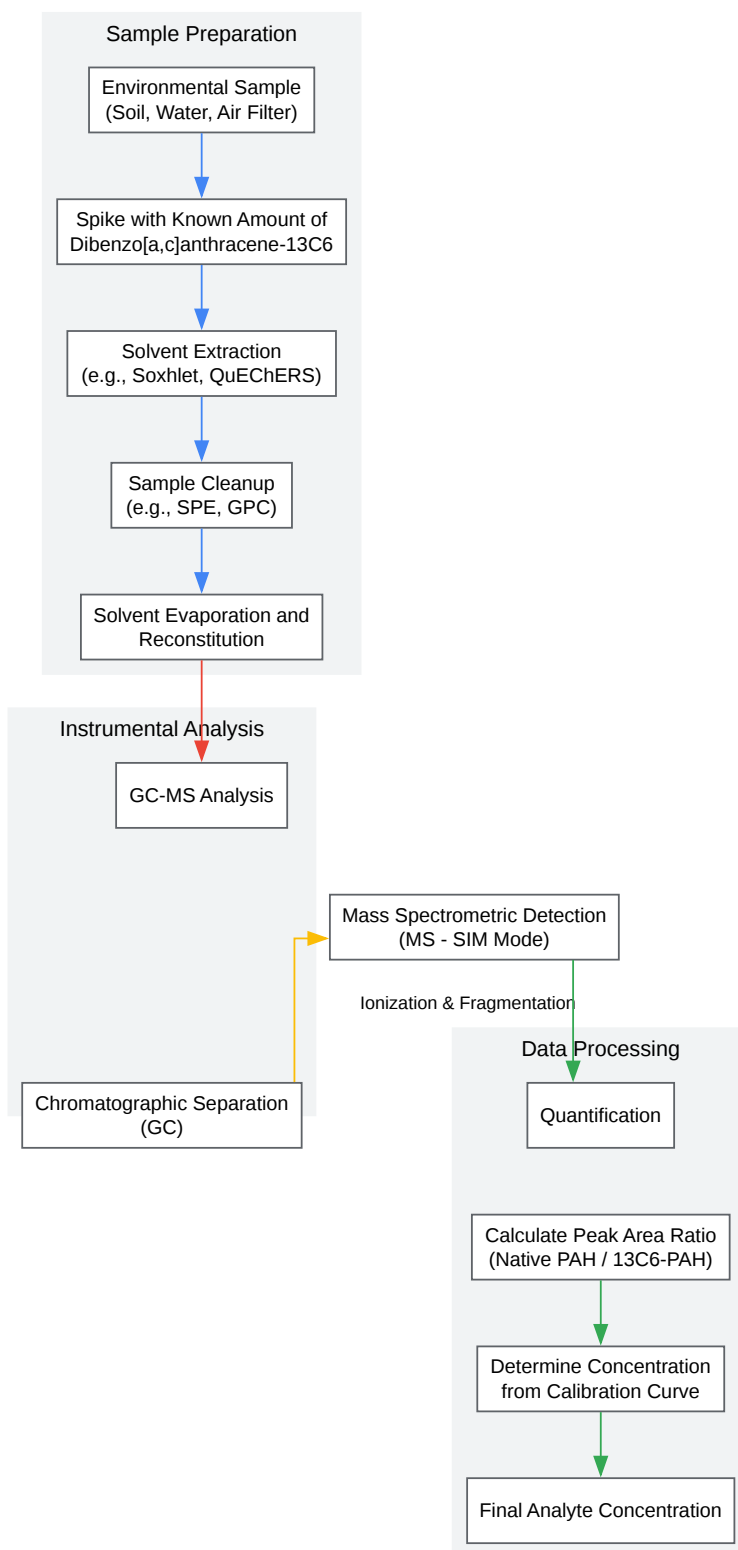
Note: The LGC Standards product is for the isomer Dibenz(a,h)anthracene-13C6. Researchers should verify the specific isomer required for their analysis. The availability of **Dibenzo[a,c]anthracene-13C6** can be limited, and custom synthesis may be an option offered by some suppliers.

## Core Application: Isotope Dilution Analysis of PAHs

**Dibenzo[a,c]anthracene-13C6** is primarily utilized as an internal standard in isotope dilution gas chromatography-mass spectrometry (GC-MS) for the quantification of the native Dibenzo[a,c]anthracene and other PAHs. Its utility stems from its chemical and physical properties being nearly identical to its unlabeled counterpart, ensuring it behaves similarly during sample preparation and analysis. However, its increased mass allows it to be distinguished by a mass spectrometer.

The general workflow for using **Dibenzo[a,c]anthracene-13C6** as an internal standard is depicted below.

## Experimental Workflow for PAH Analysis Using Dibenzo[a,c]anthracene-13C6

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## PAH Analysis Workflow

## Experimental Protocols

The following sections provide a detailed, generalized methodology for the analysis of PAHs in environmental samples using **Dibenzo[a,c]anthracene-13C6** as an internal standard, based on established methods such as the U.S. EPA Method TO-13A.<sup>[1]</sup>

### Sample Preparation and Extraction

The choice of extraction method depends on the sample matrix. A known quantity of the **Dibenzo[a,c]anthracene-13C6** standard solution is spiked into the sample prior to extraction.

For Soil/Sediment Samples (QuEChERS Method):<sup>[2]</sup>

- Weigh 5-10 g of a homogenized soil sample into a 50 mL centrifuge tube.
- Add a specified volume of water to hydrate the sample, followed by 10 mL of acetonitrile.
- Spike the sample with the **Dibenzo[a,c]anthracene-13C6** internal standard solution.
- Add a QuEChERS salt packet (e.g., magnesium sulfate and sodium chloride) to induce phase separation.
- Shake vigorously for 1-5 minutes and centrifuge to separate the layers.
- The upper acetonitrile layer is collected for cleanup.

For Water Samples (Solid Phase Extraction - SPE):<sup>[3]</sup>

- Acidify a 1 L water sample and spike with the **Dibenzo[a,c]anthracene-13C6** internal standard.
- Pass the sample through a C18 SPE cartridge at a controlled flow rate.
- Wash the cartridge to remove interferences.
- Elute the PAHs from the cartridge using a suitable solvent such as dichloromethane.
- The eluate is then concentrated.

For Air Samples (Filter/Sorbent Extraction):[\[1\]](#)

- Air samples are typically collected on a quartz fiber filter followed by a polyurethane foam (PUF) or XAD-2® sorbent cartridge.
- The filter and sorbent are combined and extracted using a Soxhlet apparatus with a solvent like dichloromethane for 16-24 hours.
- The **Dibenzo[a,c]anthracene-13C6** standard is added before the extraction begins.

## Sample Cleanup

Crude extracts often contain interfering compounds that can affect GC-MS analysis. Cleanup is performed to remove these matrix components.

- Solid Phase Extraction (SPE): The extract is passed through a silica gel or Florisil cartridge. A non-polar solvent is used to elute the PAHs while polar interferences are retained.
- Gel Permeation Chromatography (GPC): This technique is effective for removing high molecular weight interferences like lipids from fatty samples.

After cleanup, the extract is carefully concentrated to a final volume (e.g., 1 mL) under a gentle stream of nitrogen.

## GC-MS Instrumental Analysis

The cleaned and concentrated extract is analyzed by GC-MS.

Parameter	Typical Conditions
Gas Chromatograph (GC)	Agilent 7890A or equivalent
Column	Rxi®-PAH (40 m x 0.18 mm x 0.07 µm) or similar PAH-specific column
Carrier Gas	Helium at a constant flow of ~1.4 mL/min
Inlet Temperature	275 - 300 °C
Injection Mode	Splitless (1 µL injection volume)
Oven Program	80°C (hold 1 min), ramp at 37°C/min to 210°C, then 3°C/min to 260°C, then 11°C/min to 350°C (hold 5 min)
Mass Spectrometer (MS)	Agilent 5975 or equivalent single or triple quadrupole
Ionization Mode	Electron Ionization (EI) at 70 eV
Acquisition Mode	Selected Ion Monitoring (SIM)
Monitored Ions (m/z)	- Dibenzo[a,c]anthracene: 278 (quantification), 139 (qualifier) - Dibenzo[a,c]anthracene-13C6: 284 (quantification)

## Quantification

The concentration of native Dibenzo[a,c]anthracene is determined by relating the response of the native analyte to the response of the <sup>13</sup>C-labeled internal standard.

- Calibration: A multi-point calibration curve is prepared using standards containing known concentrations of the native PAH and a constant concentration of the **Dibenzo[a,c]anthracene-13C6** internal standard.
- Analysis: The peak areas of the quantification ions for both the native (m/z 278) and the labeled standard (m/z 284) are measured in both the calibration standards and the samples.

- Calculation: The ratio of the native PAH peak area to the internal standard peak area is calculated for each sample and standard. The concentration of the native PAH in the sample is then determined from the calibration curve.

This isotope dilution method provides a robust and reliable approach for the trace-level quantification of Dibenzo[a,c]anthracene and other PAHs in complex matrices, which is essential for accurate environmental monitoring and toxicological assessment.

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## References

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